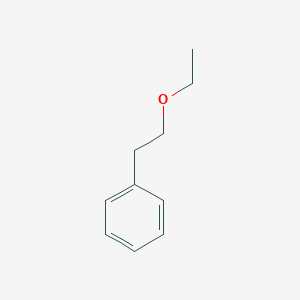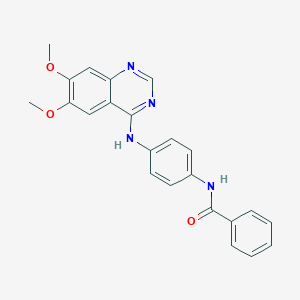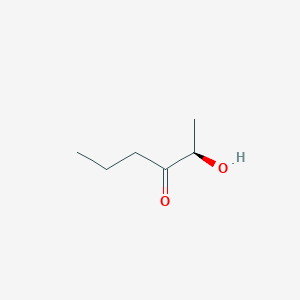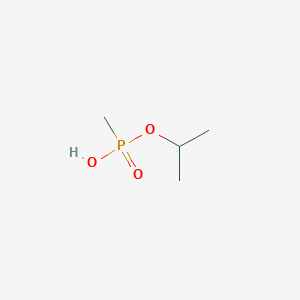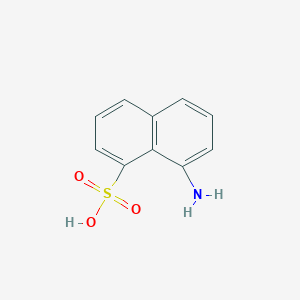
8-氨基-1-萘磺酸
描述
8-Amino-1-naphthalenesulfonic acid (ANS) is an important dye used to study the intermediate states in the folding/unfolding pathways of proteins. It is also useful to check the conformational changes involved with the aggregation of proteins .
Molecular Structure Analysis
The molecular formula of ANS is H2NC10H6SO3H . It has a molecular weight of 223.25 . The SMILES string representation of its structure is Nc1cccc2cccc(c12)S(O)(=O)=O .Physical And Chemical Properties Analysis
ANS is a solid at room temperature . It has a melting point of >350 °C . It is soluble in DMF at 50 mg/mL .科学研究应用
疏水荧光探针
8-氨基-1-萘磺酸 (ANS): 被广泛用作疏水荧光探针 . 它在疏水环境中具有高荧光强度,使其成为研究蛋白质聚集和变性的绝佳工具。 ANS 的荧光光谱会因蛋白质结合位点周围的微环境而发生显著变化,从而提供有关蛋白质结构和行为的宝贵见解 .
微环境探针
ANS 由于其独特的能力,可以根据周围溶剂环境表现出峰移和强度变化,因此充当微环境探针 . 该特性使研究人员能够详细地研究 ANS 分子在结合位点的分子运动,特别是从平衡的角度来看 .
蛋白质折叠研究
该染料在研究蛋白质折叠/展开途径中的中间状态方面发挥着重要作用 . 通过检查 ANS 如何与蛋白质结合以及荧光变化,科学家可以更深入地了解蛋白质在折叠过程中的构象变化 .
蛋白质聚集
ANS 也可用于检查与蛋白质聚集相关的构象变化 . 该应用在阿尔茨海默病等疾病的研究中尤为重要,因为蛋白质聚集在这些疾病中起着至关重要的作用。
表面活性剂和聚合物组装研究
该化合物通常用于研究表面活性剂和两亲性聚合物的分子组装 . 发射最大值的蓝移表明荧光团位于极性较低的介质中,这对于了解这些分子在各种环境中的行为至关重要 .
溶解度研究
作用机制
Target of Action
8-Amino-1-naphthalenesulfonic acid, also known as ANS, primarily targets proteins, specifically those with hydrophobic pockets . It has been used to study proteins such as serum albumin and has shown a propensity to bind to these hydrophobic pockets .
Mode of Action
The interaction of ANS with its targets is primarily through non-specific binding . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This binding causes changes in the fluorescence properties of ANS, making it a useful tool for studying protein structures and dynamics .
Biochemical Pathways
It is known that ans can influence the folding/unfolding pathways of proteins . By binding to proteins, ANS can induce conformational changes, which can affect the protein’s function and interactions with other molecules .
Result of Action
The binding of ANS to proteins results in changes in the fluorescence properties of ANS . This change in fluorescence can be used to study the properties of biological systems, such as protein binding and the “polarity” in enzymatic binding sites . It has also been useful in studying protein aggregation in neurodegenerative diseases .
Action Environment
The action of ANS is influenced by environmental factors. For instance, ANS is nonfluorescent in aqueous solution but fluoresces strongly upon binding to proteins . This suggests that the polarity of the environment can significantly influence the action and efficacy of ANS. Additionally, factors such as temperature and pH could potentially influence the stability and action of ANS .
安全和危害
未来方向
ANS has been used to detect protein aggregation and protein denaturation . Recently, these fluorophores have been useful in studying protein aggregation in neurodegenerative diseases like Alzheimer’s and prion diseases . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .
生化分析
Biochemical Properties
8-Amino-1-naphthalenesulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to non-polar regions of protein surfaces or membranes, causing a blue shift and an increase in fluorescence . This interaction is crucial for determining the affinity of hydrophobic ligands to their corresponding binding proteins. Additionally, 8-Amino-1-naphthalenesulfonic acid is used as a hydrophobic fluorescence probe due to its high intensity in hydrophobic environments .
Cellular Effects
8-Amino-1-naphthalenesulfonic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and membranes can alter the function of these biomolecules, leading to changes in cellular activities. For example, its binding to hydrophobic regions of proteins can affect protein conformation and function . This can have downstream effects on cell signaling pathways and gene expression, ultimately influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of 8-Amino-1-naphthalenesulfonic acid involves its binding interactions with biomolecules. It forms cationic complexes in the presence of sodium, creating ion-pairs that cause it to fluoresce . This fluorescence is often used to study the binding interactions of the compound with proteins and other biomolecules. The binding of 8-Amino-1-naphthalenesulfonic acid to hydrophobic regions of proteins can lead to changes in protein conformation, enzyme inhibition or activation, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Amino-1-naphthalenesulfonic acid can change over time. The compound is stable under certain conditions but can degrade under others. For instance, it is stable at temperatures up to 350°C . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in cell signaling pathways and gene expression over time .
Dosage Effects in Animal Models
The effects of 8-Amino-1-naphthalenesulfonic acid vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing protein interactions and cellular functions. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of 8-Amino-1-naphthalenesulfonic acid can lead to cellular toxicity and adverse effects on animal health .
Metabolic Pathways
8-Amino-1-naphthalenesulfonic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is a precursor in the synthesis of dyes, where it undergoes various chemical reactions . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Amino-1-naphthalenesulfonic acid within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its interaction with binding proteins can affect its localization and accumulation within cells . This distribution is crucial for its function and activity in biochemical reactions.
Subcellular Localization
8-Amino-1-naphthalenesulfonic acid is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles or compartments within the cell . This localization is essential for its role in biochemical reactions and its interaction with other biomolecules.
属性
IUPAC Name |
8-aminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJJLCDCWVZEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058881 | |
| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82-75-7 | |
| Record name | Peri acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylamine-8-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | peri Acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-aminonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLAMINE-8-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D93Y3MXV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-amino-1-naphthalenesulfonic acid used in the synthesis of biologically active compounds?
A1: [] 8-amino-1-naphthalenesulfonic acid serves as a crucial starting material for synthesizing naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives. This process involves a multi-step synthesis where 8-amino-1-naphthalenesulfonic acid is first converted into a cyclic sulfonamide, then reduced to 8-amino-1-naphthalenethiol. This thiol is then cyclized and further reacted to produce the final naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives. These derivatives have shown promising inhibitory activity against human platelet aggregation induced by various factors like collagen, epinephrine, and ADP. You can find more details on the synthesis in the paper published on Semantic Scholar: .
Q2: What is the mechanism of action of these naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives in inhibiting platelet aggregation?
A2: [] Research indicates that these compounds exhibit their inhibitory effect through multiple pathways. Primarily, they act as direct suppressors of ATP release from platelets. Additionally, they subdue the increase of intracellular Ca2+ concentration and hinder TXA2 (thromboxane A2) formation typically triggered by platelet aggregation inducers. This multifaceted approach makes them potent inhibitors of platelet aggregation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




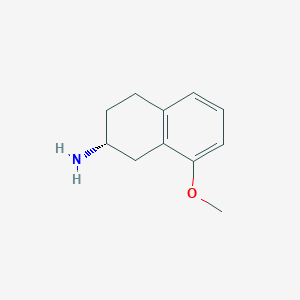


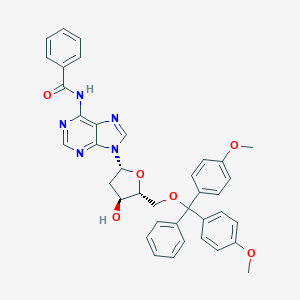
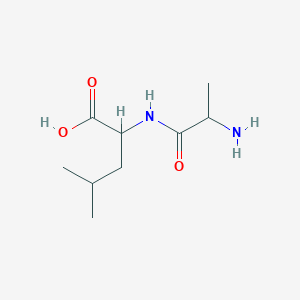
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
